molecular formula C17H25N3O5 B1336554 H-Leu-Gly-Tyr-OH

H-Leu-Gly-Tyr-OH

Cat. No.: B1336554
M. Wt: 351.4 g/mol
InChI Key: UCDHVOALNXENLC-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Gly-Tyr is a peptide.

Scientific Research Applications

  • Enzymatic Hydrolysis in the Nervous System : Enkephalins like H-Leu-Gly-Tyr-OH are adsorbed onto porous polystyrene beads, offering a quantitative method for determining their hydrolysis. This enzymatic activity may play a crucial role in regulating enkephalins' function in the nervous system (Vogel & Altstein, 1977).

  • Oxidation Mechanisms and Products : The oxidation mechanisms and final products of enkephalins have been studied using various spectroscopic techniques. This research provides insights into the reactions of enkephalins with reactive oxygen and nitrogen species (Mozziconacci et al., 2012).

  • Analgesic Activity Evidence : Studies on synthetic pentapeptides related to enkephalins, including this compound, have shown evidence of inducing analgesia in mice, suggesting their potential as pain-relieving agents (Büscher et al., 1976).

  • Binding to Non-opioid Receptors on T Lymphocytes : Research has shown that certain synthetic peptides, including fragments of enkephalins, bind to non-opioid receptors on T lymphocytes. This suggests a role in the immune response (Navolotskaya et al., 2001).

  • NMR Studies of Enkephalin in Aqueous Solution : NMR studies of Leu-enkephalin and related fragments have provided valuable information on the chemical shifts and line widths of terminal groups in these peptides (Karayannis et al., 1990).

  • Measurement in Rat Brain Regions : High-performance liquid chromatography has been used to measure methionine enkephalin and leucine enkephalin in rat brain regions, highlighting the physiological importance of these peptides (Kim et al., 1989).

  • FTIR Spectroscopic Studies : Circular dichroism and Fourier transform infrared spectroscopy have been used to study carbohydrate-modified opioid peptides, offering insights into the structural and conformational differences caused by modifications (Vass et al., 2008).

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C17H25N3O5/c1-10(2)7-13(18)16(23)19-9-15(22)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,23)(H,20,22)(H,24,25)/t13-,14-/m0/s1

InChI Key

UCDHVOALNXENLC-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

sequence

LGY

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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